3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Description

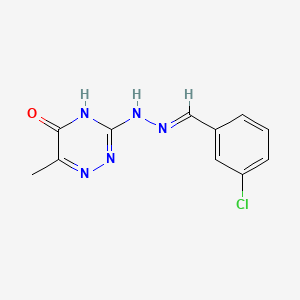

3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a hydrazone derivative synthesized by the condensation of 3-chlorobenzaldehyde with a triazinone-containing hydrazine moiety. The triazinone core (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) contributes to its electronic and steric properties, while the 3-chlorobenzaldehyde moiety introduces aromaticity and halogen-mediated reactivity .

Properties

Molecular Formula |

C11H10ClN5O |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C11H10ClN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |

InChI Key |

OXSBQJLRKZEFDD-AWNIVKPZSA-N |

Isomeric SMILES |

CC1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reagents :

-

3-Chlorobenzaldehyde (2 mmol)

-

6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-amine (1 mmol)

-

Absolute ethanol (50 mL)

-

Glacial acetic acid (catalytic)

-

-

Procedure :

The hydrazide is dissolved in ethanol, followed by dropwise addition of the aldehyde. A catalytic amount of acetic acid is introduced to protonate the amine group, facilitating nucleophilic attack. The mixture is refluxed at 80°C for 6–8 hours, monitored via thin-layer chromatography (TLC). The product precipitates upon cooling and is recrystallized from ethanol. -

Yield and Characterization :

Photochemical Synthesis Using Visible Light Catalysis

Recent advances highlight photoredox catalysis as a green alternative for hydrazone synthesis. A visible light-driven method using Eosin Y as a photosensitizer has been adapted for analogous compounds.

Optimized Photoreaction Conditions

-

Catalyst : Eosin Y (5 mol%)

-

Base : -Diisopropylethylamine (DIPEA, 2 equiv)

-

Solvent : Anhydrous DMSO

-

Light Source : Blue LED (456 nm, 60°C)

-

Reaction Time : 24 hours

Mechanistic Insights

The reaction proceeds via a radical pathway:

Performance Metrics

-

Yield : 78–85% (higher than thermal methods)

-

Purity : >95% (HPLC)

-

Advantages : Reduced side products, milder conditions.

Cyclocondensation with α-Halo Ketones

An alternative route involves cyclocondensation of preformed hydrazones with α-halo ketones to assemble the triazin ring in situ. This method, detailed in studies on related triazine derivatives, proceeds as follows:

Synthetic Pathway

-

Step 1 : Synthesize 3-chlorobenzaldehyde hydrazone via standard condensation.

-

Step 2 : React with ethyl α-chloroacetoacetate in ethanol/triethylamine.

-

Cyclization : Heating under reflux induces ring closure to form the triazin moiety.

Characterization Data

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time (h) | Temp (°C) | Purity (%) |

|---|---|---|---|---|

| Ethanolic Reflux | 65–72 | 6–8 | 80 | 90 |

| Photochemical | 78–85 | 24 | 60 | 95 |

| Mechanochemical | ~70 | 1–2 | RT | 85 |

| Cyclocondensation | 68–75 | 12 | 80 | 88 |

Key Observations :

-

Photochemical methods offer superior yields but require specialized equipment.

-

Solvent-free approaches align with green chemistry principles but need optimization for this specific compound.

Challenges and Side Reactions

-

Oxidative Byproducts : Prolonged heating may oxidize hydrazones to diazenes, detectable via UV-Vis at 280 nm.

-

Solvent Effects : Polar aprotic solvents (DMSO) enhance reactivity but may complicate purification.

-

Regioselectivity : Competing reactions at the triazin N-atoms necessitate careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-

Biological Activity

3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this hydrazone derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a chlorobenzaldehyde moiety linked to a triazine derivative via a hydrazone bond, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-chlorobenzaldehyde hydrazones have shown effectiveness against various bacterial strains. A study indicated that certain hydrazones possess broad-spectrum antibacterial activity, often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chlorobenzaldehyde Hydrazone | Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Activity

Hydrazones have been investigated for their anticancer properties. A related study showcased that certain hydrazone derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of electron-withdrawing groups in the structure was found to enhance their potency against cancer cells .

Case Study:

In a recent investigation, a series of hydrazone derivatives were synthesized and evaluated for anticancer activity against human breast cancer cell lines. The study revealed that the compound with a similar structure to 3-chlorobenzaldehyde hydrazone significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM .

Antimalarial Activity

The potential antimalarial properties of hydrazones have also been explored. A study highlighted that certain benzothiazole hydrazones displayed potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The mechanism was attributed to the inhibition of heme polymerization and disruption of mitochondrial function in the parasites .

The biological activities of 3-chlorobenzaldehyde hydrazone can be attributed to several mechanisms:

- Enzyme Inhibition: Many hydrazones act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in target cells, leading to apoptosis.

- Membrane Disruption: Hydrazones can integrate into lipid membranes, altering permeability and leading to cell death.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Chlorobenzaldehyde derivatives is in the synthesis of hydrazone compounds that exhibit antiproliferative activity against cancer cell lines. A study demonstrated that a series of triazine hydrazone derivatives synthesized from 3-Chlorobenzaldehyde showed significant antiproliferative effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The best-performing compound had an IC value of 1.0 µM against MCF-7 cells .

Table 2: Antiproliferative Activity of Hydrazone Derivatives

| Compound ID | IC (µM) MCF-7 | IC (µM) HCT-116 |

|---|---|---|

| 11 | 1.0 | 0.98 |

| Other Compounds | 1.01 - 18.20 | 0.97 - 19.51 |

Bioconjugation

The formation of hydrazones from aldehydes like 3-Chlorobenzaldehyde is a crucial reaction in bioconjugation strategies. This reaction allows for the attachment of biomolecules to surfaces or other biomolecules, enhancing the functionality of drugs or diagnostic agents . The stability and reactivity of hydrazones make them suitable for various applications in drug delivery systems.

Material Science

In material science, derivatives of 3-Chlorobenzaldehyde are utilized to create novel materials with specific properties. For instance, they can be employed as intermediates in the synthesis of dyes and pigments due to their ability to form stable complexes with metal ions . These materials find applications in coatings, textiles, and other industrial products.

Case Study 1: Antiproliferative Activity Evaluation

A research study focused on synthesizing a new series of hydrazone derivatives from triazine compounds and evaluating their antiproliferative activities against cancer cell lines. The study highlighted that substituents on the triazine core significantly influenced the biological activity of the resulting compounds .

Case Study 2: Bioconjugation Applications

Another study investigated the use of hydrazone formation for bioconjugation purposes, emphasizing its effectiveness in linking therapeutic agents to targeted delivery systems. The findings indicated that optimizing reaction conditions could enhance conjugate stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include triazine, triazole, and benzodiazepine derivatives. Below is a comparative analysis based on substituents, spectral data, and synthetic routes:

Key Observations:

- Halogen Influence : The 3-chlorophenyl group in the target compound and analogs (e.g., ) may improve lipophilicity and binding affinity in biological systems, as seen in QSAR studies of sulfonamide derivatives .

- Spectral Signatures : The C=N stretch in hydrazones (~1649 cm⁻¹) aligns with triazole-based analogs , suggesting similar conjugation effects. Aromatic proton environments in NMR (δ 6.76–8.01 ppm) are consistent across chlorinated aryl systems .

Stability and Reactivity

- Thermal Stability: The triazinone core in the target compound may confer higher thermal stability than benzodiazepine derivatives (e.g., methylclonazepam in ), which are prone to ring-opening under heat.

- Hydrolytic Sensitivity : The hydrazone linkage is susceptible to hydrolysis under acidic conditions, unlike the more stable sulfonamide bonds in .

Research Implications and Gaps

- Structural Optimization : Substituting the 3-chlorophenyl group with electron-donating groups (e.g., -OCH₃) could modulate electronic properties for enhanced reactivity or solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrazone formation by condensing 3-chlorobenzaldehyde with a triazinyl hydrazine derivative. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Acidic conditions (e.g., HCl) accelerate imine bond formation, while base may deprotonate sensitive triazine rings .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like triazine ring decomposition .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this hydrazone derivative?

- Methodological Answer :

- IR : Look for characteristic peaks:

- C=N stretch (1640–1680 cm⁻¹) in the triazine ring .

- N–H stretch (3300–3315 cm⁻¹) from the hydrazone moiety .

- ¹H NMR :

- Aromatic protons (δ 6.8–8.0 ppm) and hydrazone NH (δ ~9.8 ppm, singlet) .

- Methyl groups on the triazine ring (δ ~2.5 ppm) .

- MS : Molecular ion peaks (e.g., M+1) should match theoretical molecular weight .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

- Challenges : Divergent results may arise from parameter choices (e.g., basis sets) or solvent models. Cross-validate with experimental data (e.g., XRD) .

Q. How can crystallographic data resolve ambiguities in structural assignments observed in NMR or IR?

- Methodological Answer :

- Use SHELXL for single-crystal XRD refinement to determine bond lengths, angles, and confirmation of hydrazone tautomerism .

- Compare experimental XRD data with computational predictions (e.g., Mercury software) to validate stereochemistry .

- Example : A similar triazole derivative showed discrepancies between NMR (tautomer equilibrium) and XRD (fixed conformation), resolved via temperature-dependent crystallography .

Q. How do researchers address contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Triangulation : Combine assays (e.g., MIC tests, cell viability assays) under standardized conditions .

- Control variables : Test purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous buffers), and cell-line specificity .

- Case Study : A study on triazine-thione derivatives found cytotoxicity at high concentrations (>50 µM) but antimicrobial activity at lower doses (<10 µM), emphasizing dose-response validation .

Key Methodological Challenges

- Tautomerism : Hydrazone derivatives may exhibit keto-enol tautomerism, complicating NMR interpretation. Use low-temperature NMR or XRD for resolution .

- Data Reproducibility : Variability in bioactivity studies often stems from uncontrolled impurities or assay conditions. Adopt OECD guidelines for standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.